molecular formula C8H4O4 B6329537 1,4-Benzodioxine-2,3-dione CAS No. 16536-36-0

1,4-Benzodioxine-2,3-dione

Cat. No.: B6329537
CAS No.: 16536-36-0
M. Wt: 164.11 g/mol
InChI Key: RFECNLMBVTZYCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzodioxine-2,3-dione is an organic compound with the molecular formula C8H4O4. It is a derivative of benzodioxine, characterized by the presence of two oxygen atoms in a dioxine ring fused to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity .

Chemical Reactions Analysis

1,4-Benzodioxine-2,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,4-Benzodioxine-2,3-dione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes .

Properties

IUPAC Name

1,4-benzodioxine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFECNLMBVTZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC(=O)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609809
Record name 1,4-Benzodioxine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16536-36-0
Record name 1,4-Benzodioxine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.